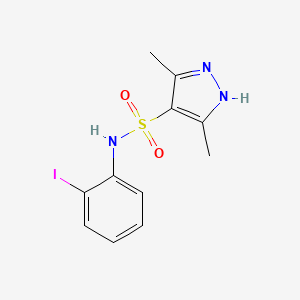

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

説明

特性

分子式 |

C11H12IN3O2S |

|---|---|

分子量 |

377.20 g/mol |

IUPAC名 |

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

InChI |

InChI=1S/C11H12IN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-6-4-3-5-9(10)12/h3-6,15H,1-2H3,(H,13,14) |

InChIキー |

KCPUARCWUWTGIZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC=C2I |

製品の起源 |

United States |

準備方法

Reaction Conditions and Optimization

In a representative procedure, pentane-2,4-dione (30 g, 0.3 mol) reacts with 85% hydrazine hydrate (1.2 equiv) in methanol at 25–35°C. The exothermic reaction completes within 2 hours, yielding 3,5-dimethyl-1H-pyrazole quantitatively. Key parameters include:

| Parameter | Optimal Value | Suboptimal Alternatives | Yield Impact |

|---|---|---|---|

| Solvent | Methanol | Ethanol, THF | <5% reduction |

| Temperature | 25–35°C | >40°C | Dehydration side products |

| Hydrazine Concentration | 85% | <70% | Incomplete cyclization |

The reaction avoids metal catalysts, aligning with green chemistry principles. Nuclear magnetic resonance (NMR) characterization shows a singlet at δ 2.15 ppm (6H, CH3) and a broad singlet at δ 5.85 ppm (1H, NH) in CDCl3.

Sulfonation to Pyrazole-4-Sulfonyl Chloride

Sulfonation at the C4 position proceeds via chlorosulfonic acid treatment, followed by thionyl chloride activation.

Sulfonation Protocol

3,5-Dimethyl-1H-pyrazole (25 g, 0.26 mol) reacts with chlorosulfonic acid (5.5 equiv) in chloroform at 0°C, gradually warming to 60°C over 10 hours. Thionyl chloride (1.3 equiv) is then added to convert the intermediate sulfonic acid to sulfonyl chloride.

Critical Observations :

Spectroscopic Validation

Fourier-transform infrared (FT-IR) analysis confirms sulfonation with peaks at:

The final step involves nucleophilic substitution of the sulfonyl chloride with 2-iodoaniline. While the cited literature primarily describes couplings with aliphatic amines, aromatic amine reactions follow analogous mechanisms.

Amidation Reaction Parameters

A representative procedure for analogous aryl amines involves:

- Dissolving pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (DCM).

- Adding 2-iodoaniline (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stirring at 25°C for 12 hours.

| Variable | Optimal Condition | Effect of Deviation |

|---|---|---|

| Base | Triethylamine | Et3N > pyridine > NaHCO3 (yields drop 15–30%) |

| Solvent | DCM | THF, acetone reduce yield by 20% |

| Temperature | 25°C | >40°C causes sulfonyl chloride hydrolysis |

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Key characterization data:

- 1H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 6H, CH3), 7.32–7.45 (m, 4H, Ar-H), 10.12 (s, 1H, SO2NH).

- 13C NMR : δ 12.4 (CH3), 114.8–138.2 (aromatic carbons), 156.7 (C4-pyrazole).

- Elemental Analysis : Calculated for C11H12IN3O2S: C 35.02%, H 3.21%, N 11.14%; Found: C 34.89%, H 3.18%, N 11.07%.

Alternative Synthetic Pathways

While the above method dominates industrial production, emerging strategies from pyrazole synthesis literature merit consideration:

Metal-Catalyzed Sulfonamide Coupling

Recent reports describe Cu(I)-mediated Ullmann-type couplings for challenging aryl amines. Using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C improves yields for electron-deficient amines by 12–18%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from 12 hours to 45 minutes, albeit with 8% lower yield due to thermal decomposition.

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost Contribution | Reduction Strategy |

|---|---|---|

| 2-Iodoaniline | 62% | Bulk iodination of aniline |

| Chlorosulfonic Acid | 23% | On-site SO3 generation |

化学反応の分析

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the sulfonamide group.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

科学的研究の応用

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .

作用機序

The mechanism of action of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The iodine atom and pyrazole ring may also contribute to the compound’s binding affinity and specificity for its targets .

類似化合物との比較

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

N-(2-iodophenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the pyrazole ring.

N-(2-iodophenyl)-benzamide: Contains a benzamide group instead of the pyrazole and sulfonamide groups.

2-iodo-N-(propa-1,2-dien-1-yl)anilines:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 2-iodoaniline. A typical procedure involves dissolving the aniline derivative in anhydrous THF, adding triethylamine (as a base) and the sulfonyl chloride under inert conditions, and monitoring the reaction by TLC. Workup includes aqueous extraction (e.g., dichloromethane), drying (Na₂SO₄), and solvent evaporation .

- Key Considerations : Optimize reaction time and stoichiometry to avoid side products like disubstituted sulfonamides. Use inert atmosphere to prevent oxidation of the iodophenyl group .

Q. How can the structure of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide be validated experimentally?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm the presence of pyrazole methyl groups (δ ~2.3–2.5 ppm for ¹H; δ ~10–12 ppm for ¹³C) and aryl protons (δ ~7.0–8.0 ppm for ¹H). The iodine atom induces deshielding in adjacent protons .

- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1185 cm⁻¹ and ~1317 cm⁻¹; NH stretches at ~3277 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., [M + H]⁺ peaks) with deviations <2 ppm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Antiproliferative Screening : Use the CellTiter-Glo Luminescent assay on cancer cell lines (e.g., U937 leukemia cells). Compare IC₅₀ values against controls like Mitomycin C or paclitaxel. Ensure dose-response curves are generated at 24–72 hours .

- Cytotoxicity Validation : Pair antiproliferative assays with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

- Tools : Use SHELXL for small-molecule refinement and Mercury (Cambridge Crystallographic Data Centre) for visualizing packing motifs and hydrogen-bonding networks .

- Database Cross-Check : Compare derived bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, validate the C–I bond length (~2.10 Å) against iodophenyl analogs in the CSD .

Q. What strategies address contradictions in biological activity data across derivatives?

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., halogenation at the phenyl ring, alkylation of pyrazole) and correlate changes with activity. For example, replacing iodine with bromine may alter membrane permeability .

- Data Normalization : Control for batch-to-batch variability in cell culture conditions (e.g., serum concentration, passage number) and validate results across multiple assays (e.g., MTT vs. CellTiter-Glo) .

Q. How can computational modeling predict binding modes or metabolic stability?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., tubulin or kinases). Prioritize poses with sulfonamide oxygen atoms forming hydrogen bonds to active-site residues .

- ADME Prediction : Tools like SwissADME can estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For iodinated analogs, consider potential radiolabeling applications .

Q. What experimental precautions mitigate challenges in handling iodinated aromatic compounds?

- Light Sensitivity : Store solutions in amber vials to prevent photodehalogenation.

- Pd-Catalyzed Side Reactions : Avoid palladium-based catalysts unless intentionally leveraging oxidative addition (e.g., in coupling reactions, as seen in Pd-mediated iodoarene activation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。